molecular formula C9H18O3 B13812291 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane CAS No. 2203-73-8

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane

Cat. No.: B13812291
CAS No.: 2203-73-8
M. Wt: 174.24 g/mol
InChI Key: OIANMOSENHQVOP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3-Dioxolanes as Synthetic Intermediates

The use of acetals as protecting groups dates back to the early 20th century. Initially, acyclic acetals were employed, but their cyclic counterparts, the 1,3-dioxolanes, gained prominence due to their enhanced stability. total-synthesis.com This stability is a result of favorable entropic factors during their formation from a single diol molecule. wikipedia.org Over the decades, the repertoire of diols and reaction conditions for creating 1,3-dioxolanes has expanded significantly, allowing for fine-tuning of their stability and reactivity. The development of acid catalysts and methods for water removal, such as the use of a Dean-Stark apparatus, have been pivotal in making their synthesis efficient and high-yielding. organic-chemistry.org

Significance of the 1,3-Dioxolane (B20135) Core in Modern Chemical Research

The 1,3-dioxolane core is a recurring motif in a multitude of biologically active compounds and natural products. nih.gov Its presence can influence the conformational rigidity and solubility of a molecule, which in turn can affect its biological activity. Beyond their role as protecting groups, substituted 1,3-dioxolanes are valuable synthetic intermediates. nih.gov The stereochemistry of the dioxolane ring can be controlled, providing a powerful tool for asymmetric synthesis. Their stability in neutral to strongly basic environments makes them compatible with a wide range of reagents, including powerful nucleophiles like organometallic compounds and hydrides. libretexts.org

Overview of Alkoxy-Substituted 1,3-Dioxolanes and Their Distinct Reactivity

The introduction of an alkoxy group at the 2-position of the 1,3-dioxolane ring, as in 2-ethoxy-1,3-dioxolane (B1606262), imparts unique reactivity to the molecule. These compounds, also known as orthoesters, are susceptible to hydrolysis under acidic conditions, regenerating the parent carbonyl and alcohol. This reactivity can be harnessed in various synthetic transformations. For instance, 2-ethoxy-1,3-dioxolane has been shown to participate in radical reactions, such as homolytic addition to alkenes, which facilitates the formation of carbon-carbon bonds. nbinno.comnbinno.com Furthermore, its reaction with organosilicon compounds highlights its utility in forming novel siloxane derivatives. nbinno.comnbinno.com The alkoxy group can also influence the stereochemical outcome of reactions at or near the dioxolane ring.

Specific Research Avenues for 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane

While specific research on this compound is limited, its structure suggests several promising avenues for investigation. The tetramethyl substitution on the dioxolane ring is expected to enhance its steric bulk and stability compared to its unsubstituted counterpart. This could make it a more robust protecting group in certain synthetic contexts.

Potential research areas include:

Protecting Group Chemistry: A systematic study of its stability under various acidic and basic conditions would be valuable to define its utility as a protecting group for ketones and aldehydes. The increased steric hindrance from the four methyl groups might offer selective protection in molecules with multiple carbonyl groups.

Reactivity Studies: Investigating its participation in reactions analogous to those of 2-ethoxy-1,3-dioxolane, such as radical additions and reactions with nucleophiles, could reveal novel synthetic methodologies. The influence of the tetramethyl substitution on reaction rates and selectivity would be of particular interest.

Asymmetric Synthesis: The chiral centers at the 4 and 5 positions of the dioxolane ring are masked by the gem-dimethyl groups. However, its synthesis from chiral pinacol (B44631) would yield a chiral acetal (B89532), which could be explored as a chiral auxiliary or in stereoselective reactions.

Material Science: Given the utility of related alkoxy-substituted dioxolanes in the synthesis of polymers and advanced materials, exploring the potential of this compound as a monomer or precursor for new materials is a plausible research direction. nbinno.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 2203-73-8 chemeo.com
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
Boiling Point Not available
Density Not available
Solubility Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2203-73-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C9H18O3/c1-6-10-7-11-8(2,3)9(4,5)12-7/h7H,6H2,1-5H3

InChI Key

OIANMOSENHQVOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC(C(O1)(C)C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 4,4,5,5 Tetramethyl 1,3 Dioxolane and Congeneric Structures

Classic and Contemporary Strategies for Acetalization and Ketalization

The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane fundamentally involves the reaction of pinacol (B44631) (2,3-dimethylbutane-2,3-diol) with an orthoester, typically triethyl orthoformate. This reaction is an example of acetalization, where a diol is protected to form a cyclic acetal (B89532). The strategies to achieve this transformation are diverse, each with specific advantages concerning reaction conditions, catalyst choice, and substrate scope.

Brønsted Acid-Catalyzed Approaches Utilizing 1,2-Diols and Orthoesters

The most common and traditional method for synthesizing 2-alkoxy-1,3-dioxolanes involves the condensation of a 1,2-diol with an orthoester in the presence of a Brønsted acid catalyst. organic-chemistry.orgnih.gov In the specific case of this compound, pinacol serves as the 1,2-diol and triethyl orthoformate acts as the electrophile and the source of the ethoxy group.

The reaction mechanism is initiated by the protonation of the orthoester by the Brønsted acid, which increases its electrophilicity. One of the hydroxyl groups of the diol then attacks the activated orthoester, followed by the elimination of two molecules of ethanol (B145695). A subsequent intramolecular cyclization by the second hydroxyl group, followed by deprotonation, yields the final 1,3-dioxolane (B20135) product. Common Brønsted acids used for this purpose include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic ion-exchange resins. nih.govresearchgate.net

The efficiency of Brønsted acid-catalyzed dioxolane formation is highly dependent on the reaction conditions. The catalyst loading is a critical parameter that must be optimized. While a catalytic amount is sufficient, the ideal quantity can vary based on the reactivity of the substrates and the specific acid used. For instance, studies on the acetalization of propylene (B89431) glycol with acetaldehyde (B116499) have shown that increasing catalyst loading can enhance the reaction rate up to a certain point, after which it may not lead to significant improvements. researchgate.net

Temperature also plays a crucial role. While higher temperatures can accelerate the reaction, they can also promote side reactions or degradation of the product. researchgate.net The choice of solvent is another important consideration. Often, the reaction is carried out in a nonpolar solvent like toluene (B28343), which facilitates the removal of the alcohol byproduct via azeotropic distillation. organic-chemistry.orgnih.gov The optimization of these parameters is essential for achieving high yields and purity of the desired dioxolane.

Table 1: Factors Affecting Brønsted Acid-Catalyzed Acetalization

Parameter Effect on Reaction Common Practices
Catalyst Loading Affects reaction rate; optimal loading prevents side reactions. Typically 0.1-5 mol% of the limiting reagent.
Temperature Increases reaction rate but can lead to degradation at high levels. Often conducted at the reflux temperature of the solvent. organic-chemistry.org
Solvent Influences solubility and allows for azeotropic removal of byproducts. Toluene or benzene (B151609) to facilitate water/alcohol removal. organic-chemistry.orgnih.gov

| Reaction Time | Dependent on other parameters; monitored to ensure completion. | Varies from a few hours to overnight. researchgate.net |

Acetalization is a reversible equilibrium reaction. researchgate.net In the synthesis of this compound from pinacol and triethyl orthoformate, ethanol is produced as a byproduct. To drive the equilibrium towards the product side and achieve a high yield, this ethanol must be continuously removed from the reaction mixture. organic-chemistry.org

Several techniques are employed for this purpose:

Dean-Stark Apparatus: This is a classic method where the reaction is conducted in a solvent (like toluene) that forms an azeotrope with the alcohol byproduct. The azeotrope distills out of the reaction flask, condenses, and is collected in a graduated tube where the denser water or alcohol separates and can be removed, while the solvent is returned to the reaction. organic-chemistry.org

Molecular Sieves: These are porous aluminosilicate (B74896) materials that can selectively adsorb small molecules like water or ethanol into their pores. Adding activated molecular sieves (typically 4 Å) to the reaction mixture effectively sequesters the alcohol byproduct, thus shifting the equilibrium towards the formation of the dioxolane. organic-chemistry.org

Chemical Scavengers: Orthoesters themselves can act as water scavengers. organic-chemistry.org In other acetalization reactions where water is a byproduct, organosilicon compounds like chlorotrimethylsilane (B32843) can be used. These react irreversibly with water, effectively removing it from the system. afinitica.com

Lewis Acid-Catalyzed Reactions for Dioxolane Formation

In addition to Brønsted acids, Lewis acids are also effective catalysts for the formation of 1,3-dioxolanes. Lewis acids activate the carbonyl or orthoester group by coordinating to one of the oxygen atoms, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diol. acs.org

A range of Lewis acids have been utilized for this transformation, including:

Zirconium tetrachloride (ZrCl₄) organic-chemistry.org

Cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) organic-chemistry.org

Bismuth triflate (Bi(OTf)₃) nih.gov

Iodine (I₂) organic-chemistry.org

Lewis acid catalysis can sometimes offer advantages over Brønsted acid catalysis, such as milder reaction conditions and higher chemoselectivity, especially for substrates with acid-sensitive functional groups. organic-chemistry.org For example, ZrCl₄ has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org

Table 2: Comparison of Selected Lewis Acid Catalysts in Acetalization

Lewis Acid Catalyst Typical Substrates Advantages
ZrCl₄ Carbonyl compounds High efficiency, chemoselectivity, mild conditions. organic-chemistry.org
Ce(OTf)₃ Ketones, orthoformates Effective for converting various hydroxyacetophenones. organic-chemistry.org
Bi(OTf)₃ Diols, formic acid Used in ruthenium-catalyzed systems for dioxolane formation. nih.gov

| Iodine (I₂) | Carbonyl compounds | Neutral, aprotic conditions. organic-chemistry.org |

Enzymatic and Biocatalytic Pathways for Selective Acetalization

Biocatalysis offers a green and highly selective alternative for the synthesis of dioxolanes. Enzymes can operate under mild conditions (neutral pH, room temperature) and often exhibit high stereoselectivity, which is particularly valuable for the synthesis of chiral molecules. d-nb.inforesearchgate.net

While the direct enzymatic synthesis of this compound is not widely documented, related processes highlight the potential of this approach. Chemoenzymatic cascades have been developed where enzymes are first used to produce chiral diols from simple starting materials. d-nb.info These diols are then subsequently converted into dioxolanes using a chemical catalyst. d-nb.inforwth-aachen.de This sequential bio- and chemocatalysis allows for the production of highly stereoselective products. d-nb.info For instance, a two-step enzyme cascade can produce chiral diols like 3,4-hexanediol, which are then cyclized to the corresponding dioxolane using a ruthenium catalyst. nih.govd-nb.info

The primary advantage of enzymatic pathways is the exceptional selectivity, which can be difficult to achieve with traditional chemical catalysts. This is crucial in pharmaceutical and fine chemical synthesis where specific stereoisomers are required.

Photochemical Methods in Dioxolane Synthesis

Photochemical methods represent a modern approach to acetalization, utilizing light energy to drive the reaction, often under neutral conditions. This can be advantageous for substrates that are sensitive to acidic or basic conditions.

One such method involves the use of a photocatalyst, such as Eosin Y, which becomes activated upon irradiation with visible light. organic-chemistry.orgorganic-chemistry.org This activated catalyst can then promote the acetalization of aldehydes with diols. This technique has been shown to be effective for a broad range of aromatic, heteroaromatic, and aliphatic aldehydes, providing good to excellent yields under neutral conditions. organic-chemistry.org While the direct application to orthoesters for the synthesis of 2-alkoxy dioxolanes is less common, the principle demonstrates a viable alternative pathway that avoids harsh reagents and conditions. The key benefit is the ability to perform the reaction under mild, neutral conditions, which expands the scope to include acid-sensitive molecules. organic-chemistry.org

Regioselective and Stereoselective Syntheses of Substituted 1,3-Dioxolanes

The precise control over the spatial arrangement of atoms is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules. The 1,3-dioxolane ring, a common structural motif, often contains stereocenters whose configuration can profoundly influence the biological activity or physical properties of the parent molecule. Consequently, the development of regioselective and stereoselective methods for the synthesis of substituted 1,3-dioxolanes is an area of significant research interest.

Diastereoselective Formation of Chiral Dioxolanes

Diastereoselectivity in dioxolane synthesis often relies on controlling the approach of reactants to a pre-existing chiral center or a stereochemically defined intermediate. A notable strategy involves the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from alkenes. The stereochemical outcome of the final product is dictated by the geometry of the starting alkene.

One effective method achieves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene. The reaction proceeds via the neighboring group participation of a carboxylate group to form a dioxolanyl cation intermediate. The stereochemistry of this intermediate is directly dependent on the starting alkene:

Cis-alkenes stereospecifically form a meso-dioxolanyl cation, which upon nucleophilic attack, leads to a meso or (2r)-configured dioxolane product as a single diastereomer.

Trans-alkenes , possessing C₂ symmetry, generate a chiral dioxolanyl cation, which is then trapped by a nucleophile to yield a chiral dioxolane product, also as a single diastereomer.

This method effectively translates the E/Z geometry of the alkene into the relative stereochemistry of the final 1,3-dioxolane product. The trapping of the cation intermediate by the silyl enol ether completes the highly diastereoselective assembly.

Enantioselective Approaches for Optically Active Dioxolane Derivatives

The synthesis of non-racemic, optically active 1,3-dioxolanes requires the use of chiral catalysts, reagents, or starting materials. Several enantioselective strategies have been developed to construct these valuable chiral building blocks.

One powerful approach is the use of transition metal catalysis. For instance, a Rh(II)-catalyzed asymmetric three-component cascade reaction involving diazo compounds, aldehydes, and carboxylic acids provides efficient access to chiral 1,3-dioxoles with high enantioselectivity. The stereocontrol is governed by chiral carboxylate ligands on the rhodium catalyst, which orchestrate the stereoselective cycloaddition of a transiently formed carbonyl ylide with a carboxylate ion.

Another strategy employs chiral Lewis acid complexes. A chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes. This method yields cis-1,3-dioxolanes with high diastereo- and enantioselectivities. rsc.org

Furthermore, enantiopure 1,3-dioxolanes can be synthesized by starting with enantiomerically pure diols. nih.gov In this substrate-controlled approach, the chirality is inherent in one of the starting materials. Since the chiral centers of the diol are not directly involved in the acetalization reaction, their stereochemical integrity is preserved, leading to the formation of highly enantiopure dioxolane products with enantiomeric excess (ee) values often exceeding 99%. nih.gov

Synthesis of the this compound Scaffold

The specific compound this compound, also known as pinacol ethyl orthoformate, is a valuable orthoester. Its synthesis is typically achieved through straightforward acid-catalyzed acetalization methods.

Condensation Reactions Involving Pinacol and Triethyl Orthoformate

The most direct and common method for synthesizing this compound is the acid-catalyzed condensation of pinacol (2,3-dimethyl-2,3-butanediol) with triethyl orthoformate. ias.ac.inwikipedia.org This reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the product side.

The mechanism involves the protonation of an ethoxy group on the triethyl orthoformate, followed by the elimination of ethanol to generate a highly electrophilic diethoxycarbenium ion. Pinacol then acts as a bidentate nucleophile, attacking the carbenium ion and, after subsequent intramolecular cyclization and deprotonation, yielding the stable five-membered dioxolane ring. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is essential to facilitate the reaction. organic-chemistry.orgchemicalbook.com To drive the equilibrium, the ethanol byproduct is typically removed from the reaction mixture, often by distillation. wikipedia.org

Table 1: Typical Reaction Conditions for the Synthesis of this compound via Condensation
ParameterConditionPurpose
ReactantsPinacol, Triethyl OrthoformateFormation of the dioxolane backbone and 2-ethoxy group
CatalystAcid catalyst (e.g., p-TsOH, H₂SO₄)To activate the orthoester and facilitate nucleophilic attack
SolventOften run neat or in a non-polar solvent like tolueneReaction medium; toluene allows for azeotropic removal of ethanol
TemperatureRefluxTo provide energy for the reaction and assist in byproduct removal
Byproduct RemovalDistillation or use of a Dean-Stark apparatusTo drive the equilibrium towards product formation by removing ethanol

Alternative Routes via Transacetalization Reactions

Transacetalization is another effective method for the synthesis of 1,3-dioxolanes, including the target scaffold. This process involves the acid-catalyzed exchange of the diol component of an existing acetal or orthoester with a different diol. In this context, a simple orthoester can react with pinacol to form the more stable, cyclic this compound.

The reaction is driven by the formation of the thermodynamically favored five-membered ring structure derived from pinacol. For instance, reacting triethyl orthoformate with pinacol can be viewed as a transacetalization reaction where the pinacol diol displaces two ethanol molecules. organic-chemistry.org This method is particularly useful as it can proceed under mild conditions and avoids the direct handling of potentially unstable carbonyl compounds. The general principle relies on shifting the equilibrium by removing the more volatile alcohol byproduct. thieme-connect.de

Development of Green Chemistry Protocols for Dioxolane Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign protocols for the synthesis of acetals and dioxolanes. These methods aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Several green strategies have been successfully applied to dioxolane synthesis:

Use of Green Solvents and Catalysts: Replacing traditional corrosive acid catalysts and halogenated solvents is a key objective. Natural clays (B1170129) like kaolin (B608303) have been employed as low-cost, recyclable, and eco-friendly heterogeneous catalysts for acetalization. researchgate.net Similarly, solid acid catalysts such as zeolites and sulfonic acid-functionalized materials offer advantages in terms of easy separation and reusability.

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions minimizes waste and simplifies purification. researchgate.net Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter times compared to conventional heating. ijsdr.org

Photo-organocatalysis: A mild and green photo-organocatalytic protocol for acetalization has been developed using thioxanthenone as an organic photocatalyst and inexpensive household lamps as the light source. This method allows for the efficient conversion of aldehydes into various acetals under gentle conditions. rsc.org

Bio-based Approaches: Chemoenzymatic cascades represent a state-of-the-art green approach. Chiral diols can be produced from renewable aldehydes via a two-step enzyme cascade. nih.govrwth-aachen.de These bio-derived diols can then be converted into chiral dioxolanes using a chemocatalyst, sometimes in the same organic solvent, which eliminates complex solvent-switching steps. nih.govrwth-aachen.de Furthermore, carbon dioxide has been explored as a renewable C1 source for forming the acetal methylene (B1212753) unit, providing a sustainable pathway to these valuable compounds. nih.gov

Table 2: Summary of Green Chemistry Protocols for Dioxolane Synthesis
ProtocolKey FeaturesAdvantages
Heterogeneous CatalysisUse of solid acid catalysts like natural clays (kaolin) or zeolites. researchgate.netCatalyst is easily recoverable and recyclable; reduces corrosive waste.
Microwave SynthesisSolvent-free or aqueous conditions under microwave irradiation. ijsdr.orgDrastically reduced reaction times; high yields; improved energy efficiency.
Photo-organocatalysisUtilizes an organic dye as a photocatalyst and visible light. rsc.orgExtremely mild reaction conditions; avoids strong acids and high temperatures.
Chemoenzymatic CascadesCombines biocatalytic production of chiral diols with chemocatalytic acetalization. nih.govrwth-aachen.deUse of renewable feedstocks; access to highly stereoselective products.

Elucidation of Reaction Mechanisms Involving 2 Ethoxy 4,4,5,5 Tetramethyl 1,3 Dioxolane

Mechanistic Pathways of Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of protecting group chemistry and synthetic methodology. The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the reaction of pinacol (B44631) (2,3-dimethylbutane-2,3-diol) with an orthoformate, such as triethyl orthoformate, under acidic conditions. This process is a classic example of acetalization, characterized by a sequence of proton transfers and nucleophilic attacks.

The acid-catalyzed formation of this dioxolane follows a well-established multi-step mechanism, initiated by the activation of the orthoester. youtube.com

Protonation of the Orthoester: The reaction commences with the protonation of one of the alkoxy groups of the triethyl orthoformate by an acid catalyst (H-A). This step is crucial as it converts a poor leaving group (alkoxide, ⁻OEt) into a good leaving group (ethanol, EtOH). youtube.comlibretexts.org

Formation of a Dialkoxycarbenium Ion: The protonated orthoester readily eliminates a molecule of ethanol (B145695) to form a highly reactive dialkoxycarbenium ion. This cation is stabilized by resonance, with the positive charge delocalized over the carbon and the two remaining oxygen atoms. chemistrysteps.com

First Nucleophilic Attack: One of the hydroxyl groups of pinacol, acting as a nucleophile, attacks the electrophilic carbon of the dialkoxycarbenium ion. libretexts.orgyoutube.com This results in the formation of a new carbon-oxygen bond and a protonated intermediate.

Deprotonation: A base (A⁻ or a solvent molecule) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal-like intermediate. youtube.comyoutube.com

Second Protonation: To facilitate the removal of another ethanol molecule, an acid catalyst protonates a second ethoxy group on the intermediate. youtube.comyoutube.com

Intramolecular Nucleophilic Attack (Ring Closure): The second hydroxyl group of the pinacol backbone now performs an intramolecular nucleophilic attack on the carbon atom bearing the protonated ethoxy group. youtube.comyoutube.com This concerted step involves the departure of the second ethanol molecule and the formation of the five-membered dioxolane ring, leading to a protonated cyclic acetal (B89532) (an oxonium ion). youtube.com

Final Deprotonation: The final step is the deprotonation of the oxonium ion by a base, regenerating the acid catalyst and yielding the final product, this compound. libretexts.org

This sequence of proton transfers and nucleophilic attacks is reversible, and the reaction is typically driven to completion by removing the ethanol byproduct, for instance, by distillation. youtube.com

Table 1: Key Steps in Acid-Catalyzed Dioxolane Formation

StepDescriptionKey Species Involved
1Protonation of OrthoesterTriethyl orthoformate, Acid Catalyst (H-A)
2Elimination of AlcoholProtonated Orthoester, Ethanol
3Nucleophilic AttackPinacol, Dialkoxycarbenium Ion
4DeprotonationProtonated Intermediate, Base (A⁻)
5Second ProtonationHemiacetal Intermediate, Acid Catalyst (H-A)
6Ring ClosureIntramolecular Attack, Expulsion of Ethanol
7Final DeprotonationOxonium Ion, Base (A⁻)

The ring-closing step (intramolecular nucleophilic attack) is stereochemically significant and proceeds through a specific transition state. For five-membered rings like dioxolanes, the transition state geometry is crucial for determining the reaction rate and product stability. Unlike six-membered rings that favor a chair-like transition state, the formation of the 1,3-dioxolane ring from pinacol involves a more flexible five-membered ring structure. thieme-connect.de

The transition state for the cyclization is believed to adopt a conformation that minimizes torsional strain and steric interactions. The likely geometries are envelope or twist conformations. Given the substitution pattern of this compound, the transition state leading to the ring closure will position the bulky methyl and ethoxy groups to reduce steric hindrance. The intramolecular nature of this step makes it kinetically favored over competing intermolecular reactions, as the reactive hydroxyl group is held in close proximity to the electrophilic carbon center. youtube.com This proximity effect significantly lowers the activation energy for the cyclization.

Mechanisms of Chemical Transformations of the Dioxolane Ring

The 1,3-dioxolane ring, while stable under basic and neutral conditions, is susceptible to transformations under acidic, oxidative, or radical conditions. thieme-connect.deorganic-chemistry.org

The hydrolysis of this compound is the reverse of its formation and is also acid-catalyzed. organicchemistrytutor.com This reaction is typically performed in the presence of excess water to drive the equilibrium toward the cleavage products: pinacol, ethanol, and a formic acid derivative. youtube.com The mechanism generally proceeds via an A-1 or A-2 pathway. osti.govresearchgate.net

A-1 Mechanism (Unimolecular): This is the more common pathway for acetal hydrolysis.

Protonation: One of the ring oxygen atoms is rapidly protonated by the acid catalyst. chemistrysteps.com

Rate-Determining Step: The C-O bond cleaves unimolecularly to open the ring, forming a resonance-stabilized oxonium ion/carbocation intermediate. osti.gov

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the intermediate. chemistrysteps.com

Proton Transfers: A series of proton transfers follows, ultimately leading to the cleavage of all acetal bonds and the formation of the diol (pinacol) and the corresponding carbonyl or orthoester derivatives. chemistrysteps.com

A-2 Mechanism (Bimolecular): In this mechanism, the nucleophilic attack of water is involved in the rate-determining step. It is less common for simple acetals but can be operative under certain conditions. The process involves a direct SN2-type attack by water on the protonated acetal. gla.ac.uk

Studies on the hydrolysis of various cyclic acetals have shown that the five-membered dioxolane ring is generally more stable and hydrolyzes slower than corresponding six-membered (dioxane) or seven-membered (dioxepane) rings, a factor attributed to ring strain and stereoelectronic effects in the transition state. researchgate.net

Table 2: Comparison of Acetal Hydrolysis Mechanisms

FeatureA-1 MechanismA-2 Mechanism
Molecularity UnimolecularBimolecular
Rate-Determining Step C-O bond cleavage to form carbocationNucleophilic attack by water
Key Intermediate Resonance-stabilized oxonium/carbocationPentacoordinate transition state
Commonality More common for acetal hydrolysisLess common for acetal hydrolysis

While generally resistant to many oxidizing agents, cyclic acetals can be cleaved under specific oxidative conditions. organic-chemistry.org The stability of the this compound ring towards oxidation depends heavily on the reagent used.

Strongly Acidic Oxidants: Reagents like permanganate (B83412) or chromium-based oxidants under strongly acidic conditions can lead to the cleavage of the acetal. The reaction likely proceeds via initial hydrolysis to the diol and orthoester, which are then oxidized.

Ozonolysis: Although less common for saturated acetals, ozone can potentially react, especially in the presence of Lewis acids that activate the acetal ring.

Catalytic Oxidation: More controlled oxidative cleavage can be achieved using catalytic systems. For instance, oxidation with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst has been shown to convert various acetals into esters. organic-chemistry.org This pathway likely involves radical intermediates.

The C-H bond at the C2 position of the dioxolane ring is susceptible to radical abstraction. This allows this compound to participate in radical-mediated C-C bond-forming reactions.

A plausible mechanism involves:

Initiation: A radical initiator (e.g., from a peroxide) abstracts the hydrogen atom from the C2 position, forming a dioxolanyl radical. This radical is stabilized by the adjacent oxygen atoms.

Propagation: The dioxolanyl radical can then add to an unsaturated system, such as an alkene or an imine, to form a new C-C bond and a new radical species, propagating a chain reaction. organic-chemistry.org

Single Electron Transfer (SET) mechanisms can also initiate reactions involving dioxolanes. In a SET process, an electron is transferred from a donor to the dioxolane (reductive) or from the dioxolane to an acceptor (oxidative). For example, a photochemically or chemically induced SET can lead to the formation of a radical ion. Subsequent fragmentation or reaction of this radical ion can lead to ring-opened products or other functionalized derivatives. While specific studies on this compound are limited, the principles of SET-mediated reactions of related cyclic ethers and acetals suggest its potential to undergo such transformations. acs.org

Concerted and Stepwise Processes in Rearrangement Reactions

The distinction between a concerted and a stepwise mechanism is crucial for predicting reaction outcomes, stereochemistry, and the influence of reaction conditions. A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. psiberg.comdifferencebetween.com In contrast, a stepwise reaction involves two or more elementary steps, proceeding through one or more reactive intermediates. psiberg.comdifferencebetween.com

In the context of rearrangement reactions involving this compound, the available evidence from studies on analogous orthoesters and acetals strongly points towards a stepwise mechanism, particularly under acidic conditions. This pathway involves the formation of a key reactive intermediate known as an oxocarbenium ion. wikipedia.orgrsc.org

Stepwise Mechanism via an Oxocarbenium Ion Intermediate

The generally accepted mechanism for the acid-catalyzed rearrangement of orthoesters like this compound is a stepwise process. This can be illustrated by considering the initial stages that would lead to a rearrangement:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst. The ethoxy group is typically the most basic site.

Formation of the Oxocarbenium Ion: Following protonation, a molecule of ethanol is eliminated, leading to the formation of a resonance-stabilized oxocarbenium ion. This planar intermediate is a key feature of the stepwise pathway. wikipedia.org The positive charge is delocalized between the carbon and the adjacent oxygen atom. The stability of this intermediate is a critical factor in favoring the stepwise mechanism.

Rearrangement/Nucleophilic Attack: The formed oxocarbenium ion is highly electrophilic. At this stage, a rearrangement of the carbon skeleton could occur, or a nucleophile present in the reaction mixture can attack the carbocationic center. The nature of the final product depends on the specific reactants and conditions.

The involvement of an oxocarbenium ion as a discrete intermediate is a hallmark of a stepwise process. cazypedia.orgresearchgate.net Kinetic studies on the hydrolysis of related orthoesters and acetals support this multi-step mechanism, where the formation and subsequent reaction of the oxocarbenium ion are distinct events. rsc.orgosti.gov

Hypothetical Concerted Mechanism

A concerted mechanism for the rearrangement of this compound would involve a single transition state where the cleavage of the C-O bond and the migration of a group occur simultaneously. In such a scenario, there would be no distinct reactive intermediate. While concerted pathways are common in many organic reactions, such as pericyclic reactions, they are generally not favored for orthoester rearrangements under acidic conditions due to the high energy of the required transition state compared to the stabilized oxocarbenium ion intermediate of the stepwise path.

Comparison of Mechanistic Pathways

The following table summarizes the key distinctions between the concerted and stepwise mechanisms for the rearrangement of this compound:

FeatureStepwise MechanismConcerted Mechanism
Number of Steps Multiple (two or more)Single
Intermediates Yes (e.g., Oxocarbenium ion)No
Transition States MultipleSingle
Key Species Protonated orthoester, Oxocarbenium ionSingle, highly organized transition state
Energetics Lower overall activation energy due to stabilized intermediateHigher activation energy

Research Findings on Related Structures

While specific detailed research findings on the rearrangement mechanisms of this compound are not extensively documented in publicly available literature, a wealth of information on the acid-catalyzed hydrolysis and rearrangement of other orthoesters and acetals provides strong analogous evidence. For instance, the hydrolysis of 2,4,10-trioxa-adamantane has been shown to proceed through a carboxonium ion intermediate, where the rate-determining step is the addition of water to this intermediate. rsc.org This provides a clear precedent for a stepwise mechanism in a related cyclic orthoester system.

Furthermore, computational studies on various organic reactions often help to elucidate the operative mechanism by comparing the energy profiles of concerted and stepwise pathways. For reactions involving orthoesters, these studies consistently show that the formation of an oxocarbenium ion intermediate is energetically more favorable than a concerted process.

Chemical Reactivity and Transformations of 2 Ethoxy 4,4,5,5 Tetramethyl 1,3 Dioxolane

Role as a Versatile Synthetic Building Block

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane serves as a valuable building block in modern organic synthesis, primarily functioning as a stable protecting group and a precursor to other functional groups. nbinno.comnbinno.com The core of the molecule is the 4,4,5,5-tetramethyl-1,3-dioxolane ring, which is a cyclic acetal (B89532) derived from pinacol (B44631). This pinacol-derived structure imparts greater stability compared to simpler ethylene (B1197577) glycol-based acetals. tandfonline.com

The versatility of this compound stems from two key structural features: the dioxolane ring and the ethoxy group at the C-2 position. The dioxolane moiety is a robust protecting group for the 1,2-diol (pinacol) functionality, stable under basic, nucleophilic, and reductive conditions. tandfonline.com This stability allows chemists to perform a wide range of chemical transformations on other parts of a complex molecule without affecting the protected diol.

Furthermore, the C-2 position, being an acetal carbon, is a latent carbonyl group. The presence of the ethoxy group allows for specific reactions at this carbon, including substitutions, which can be used to introduce other functionalities. This dual nature—a stable protective unit that also possesses a reactive site for further elaboration—makes this compound a useful intermediate in multistep syntheses. nbinno.comboxa-chem.com

Reactions at the Acetal Carbon (C-2)

The reactivity of this compound is largely centered on the acetal carbon (C-2). This carbon is electrophilic and susceptible to attack by various reagents, leading to substitution of the ethoxy group or transformation of the acetal functionality.

While this compound itself is not a direct formylating agent, it serves as a precursor to stable and versatile electrophilic formylating reagents. organic-chemistry.orgorganic-chemistry.org A notable example involves the reaction of a 2-ethoxydioxolane with benzotriazole (B28993). This creates a benzotriazole-derived reagent that acts as a synthetic equivalent of a formyl cation. organic-chemistry.org

These reagents can then be used to formylate a variety of nucleophiles under mild and efficient conditions. This strategy is particularly useful in complex syntheses where traditional formylating agents, such as those used in the Vilsmeier-Haack or Gattermann-Koch reactions, might be too harsh or lack compatibility with other functional groups present in the molecule. wikipedia.org The use of a dioxolane-based reagent provides a controllable method for introducing a protected aldehyde group, which can be subsequently revealed by hydrolysis of the dioxolane ring. organic-chemistry.org

Table 1: Common Electrophilic Aromatic Formylation Reactions

Reaction Name Typical Reagents Substrate Scope
Vilsmeier-Haack DMF, POCl₃ Electron-rich aromatic rings, alkenes
Gattermann-Koch CO, HCl, AlCl₃/CuCl Aromatic hydrocarbons (e.g., benzene (B151609), toluene)
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) Aromatic rings, suitable for sterically hindered sites

This table provides context for electrophilic formylation, a capability enabled by reagents derived from dioxolanes.

The C-2 position of the dioxolane is susceptible to nucleophilic attack, leading to the displacement of the ethoxy group. This reactivity is central to its application as a synthetic building block. For instance, the previously mentioned benzotriazole derivative of 2-ethoxydioxolane undergoes efficient substitution reactions with strong carbon nucleophiles. organic-chemistry.orgorganic-chemistry.org

Research has demonstrated that these activated dioxolane reagents react cleanly with Grignard reagents (R-MgX) and organozinc reagents (R-ZnX). organic-chemistry.org In these reactions, the alkyl or aryl group from the organometallic reagent displaces the benzotriazole moiety at the C-2 position, forming a new carbon-carbon bond. This two-step sequence—activation of the 2-ethoxydioxolane followed by nucleophilic substitution—provides a mild and efficient pathway for synthesizing a variety of 2-substituted-1,3-dioxolanes, which are protected forms of ketones and aldehydes. organic-chemistry.org

Table 2: Examples of Nucleophilic Substitution at C-2 of an Activated Dioxolane

Nucleophile Reagent Type Product Type (after hydrolysis)
Alkyl/Aryl Grignard Reagent R-MgX Aldehyde (R-CHO)

This table illustrates the reaction of nucleophiles with a benzotriazole-activated derivative of a 2-ethoxydioxolane. organic-chemistry.org

Transformations of the Dioxolane Ring System

The dioxolane ring itself can undergo transformations, most notably cleavage to deprotect the underlying diol. The robust nature of the tetramethyl-substituted ring makes these transformations predictable and controllable.

As a cyclic acetal, the 4,4,5,5-tetramethyl-1,3-dioxolane group is primarily used to protect the pinacol diol. The removal of this protecting group, or deprotection, is a key step in many synthetic sequences. This cleavage is typically achieved under acidic conditions via hydrolysis, which regenerates the diol and produces ethyl formate (B1220265) and ethanol (B145695). tandfonline.comwikipedia.org

The stability of the pinacol acetal means that stronger acidic conditions may be required for its cleavage compared to simpler acetals. tandfonline.com However, various mild and selective methods have been developed for acetal deprotection that are compatible with sensitive functional groups.

Mild and Selective Deprotection Conditions:

Aqueous Acid: A mixture of a strong acid like trifluoromethanesulfonic acid and water can effectively cleave the pinacol acetal. tandfonline.com

Lewis Acids: Catalytic amounts of Lewis acids such as cerium(III) triflate in wet nitromethane (B149229) provide a gentle method for deprotection at nearly neutral pH. organic-chemistry.org

Iodine: A catalytic amount of iodine in a wet solvent can also facilitate the cleavage of acetals under neutral conditions. organic-chemistry.org

Electrochemical Methods: Electroorganic synthesis has been developed for the deprotection of acetals under neutral conditions, offering an alternative to acid-catalyzed hydrolysis. rsc.org

The four methyl groups on the C-4 and C-5 positions of the dioxolane ring are a defining feature of this compound. These groups are derived from pinacol and are composed of strong, non-polar carbon-hydrogen bonds on sp³-hybridized carbons. As a result, they are generally chemically inert and not susceptible to reaction under most synthetic conditions.

Rearrangement Reactions and Ring Expansion/Contraction

The chemical literature does not provide specific examples of rearrangement, ring expansion, or ring contraction reactions for this compound. However, based on the reactivity of analogous cyclic acetals and orthoesters, plausible transformations can be inferred.

Rearrangement Reactions:

Lewis acid-catalyzed rearrangements are common for related cyclic acetal systems. For instance, vinyl acetals derived from 1,3-dioxepines undergo stereoselective rearrangement to tetrahydrofuran (B95107) derivatives in the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or zinc triflate (Zn(OTf)₂). organic-chemistry.org This type of reaction proceeds through an oxocarbenium ion intermediate. While this compound does not possess the vinyl group necessary for this specific rearrangement, the generation of a dioxolanylium cation intermediate under Lewis acidic conditions is a key step in many of its reactions. Intramolecular attack on this cation by a nucleophilic moiety, if present in a derivative of the title compound, could lead to skeletal rearrangements.

Ring Expansion:

Ring expansion of a 1,3-dioxolane (B20135) to a 1,4-dioxane (B91453) is a known transformation, though not extensively documented for 2-alkoxy derivatives. One general approach to synthesizing 1,4-dioxanes involves the ring opening of epoxides with a diol, followed by cyclization. enamine.net A hypothetical ring expansion of this compound might be envisioned through a multi-step sequence involving cleavage of the dioxolane ring and subsequent re-cyclization with a two-carbon unit. However, direct one-step ring expansion methods for this specific class of compounds are not well-established.

Ring Contraction:

Ring contraction reactions of cyclic systems are often driven by the formation of a more stable ring system or by specific reaction mechanisms like the Favorskii rearrangement. The Favorskii rearrangement typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.com For a derivative of this compound to undergo such a reaction, it would first need to be converted to an appropriate α-halo ketone precursor.

A more direct analogy can be drawn from the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618) and carbon tetrabromide, which results in a ring contraction to a mixture of diastereomeric 2-phenyl-4-bromomethyl-1,3-dioxolans. purechemistry.org This suggests that under certain conditions, derivatives of cyclic acetals can undergo ring contraction.

Table 1: Plausible, Analogy-Based Rearrangement and Ring Contraction Reactions
Reaction TypeAnalogous SubstrateReagents and ConditionsProduct Type
Lewis Acid-Catalyzed Rearrangement4,5-Dihydro-1,3-dioxepinesBF₃·OEt₂, low temperaturecis-2,3-Disubstituted tetrahydrofurans
Ring Contractioncis-2-Phenyl-1,3-dioxan-5-olPPh₃, CBr₄2-Phenyl-4-bromomethyl-1,3-dioxolans
Favorskii Rearrangement (Hypothetical)α-Halo ketone derivative of the title compoundBase (e.g., alkoxide)Ring-contracted ester

Reactions of the Pendant Ethoxy Group

The pendant ethoxy group in this compound is the most reactive site for nucleophilic substitution, proceeding through a stabilized 1,3-dioxolan-2-ylium cation intermediate.

Transesterification/Transacetalization:

The ethoxy group can be exchanged with other alkoxy groups in a process known as transesterification or, more accurately for orthoesters, transacetalization. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. The reaction of a diol with triethyl orthoformate, a compound structurally related to the title compound, in the presence of an acid catalyst leads to the formation of a new 2-alkoxy-1,3-dioxolane and ethanol. orgsyn.org This equilibrium-driven reaction can be shifted towards the product by removing the ethanol as it is formed.

Reaction with Organometallic Reagents:

The ethoxy group can be displaced by carbon nucleophiles, such as Grignard reagents. For example, 2-ethoxy-1,3-dioxolane (B1606262) can be converted into a stable and versatile electrophilic formylating reagent by reaction with benzotriazole. This derivative then reacts with Grignard reagents and organozinc reagents. nrochemistry.com This indicates that the ethoxy group can be replaced by other nucleophiles, leading to the formation of a new carbon-carbon bond at the C2 position of the dioxolane ring.

Hydrolysis:

The ethoxy group is susceptible to hydrolysis under acidic conditions. The acid-catalyzed hydrolysis of 2-alkoxy-1,3-dioxolanes proceeds in a stepwise manner, initiated by the protonation and departure of the exocyclic alkoxy group to form a 1,3-dioxolan-2-ylium cation. This cation is then attacked by water to form a hemiacetal, which subsequently hydrolyzes to the corresponding hydroxy ester. The rate of hydrolysis is influenced by the substituents on the dioxolane ring.

Table 2: Representative Reactions of the Pendant Ethoxy Group
Reaction TypeReactantReagents and ConditionsProduct
Transacetalization(3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediolTriethyl orthoformate, p-toluenesulfonic acid, cyclohexane, heat(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane
Reaction with Organometallic Precursor2-Ethoxy-1,3-dioxolane1. Benzotriazole2. Grignard reagent (R-MgX)2-Substituted-1,3-dioxolane
Hydrolysis2-Alkoxy-2-alkyl-1,3-dioxolaneAqueous acid (e.g., HCl)2-Hydroxyethyl ester

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethoxy 4,4,5,5 Tetramethyl 1,3 Dioxolane

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane (C₉H₁₈O₃), HRMS would provide a highly accurate mass measurement of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental composition.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Acetals are known to undergo characteristic fragmentation pathways. rsc.org Common fragmentation processes for the title compound under electron ionization (EI) would likely include:

Loss of an ethoxy radical: Cleavage of the C2-O bond to lose •OCH₂CH₃ (mass 45), resulting in a stable oxonium ion. This is often a dominant fragmentation pathway for acetals.

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the tetramethyl-substituted ring.

Ring fragmentation: The dioxolane ring can undergo fragmentation, potentially leading to the loss of acetone (B3395972) or related fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its C-H and C-O bonds.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-O Stretching: The most characteristic feature for an ether or acetal (B89532) is the strong C-O single bond stretching absorption. openstax.orgfiveable.me This compound has multiple, distinct C-O bonds (ring and ethoxy), which would likely result in a series of strong, complex bands in the 1050-1150 cm⁻¹ region. pressbooks.publibretexts.org

C-H Bending: Absorptions corresponding to methyl and methylene C-H bending (scissoring, rocking) vibrations are expected in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-O stretching bands are also visible in Raman spectra, the symmetric vibrations of the non-polar C-C backbone of the dioxolane ring and the C-H bonds of the methyl groups are often more intense in Raman than in IR. This can provide a clearer fingerprint of the alkyl framework of the molecule.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 3000StrongStrong
C-H Bend (CH₂, CH₃)1350 - 1470MediumMedium
C-O Stretch (Acetal/Ether)1050 - 1150Strong, ComplexMedium-Weak
C-C Stretch800 - 1200Medium-WeakMedium-Strong

X-ray Crystallography for Solid-State Structural Elucidation of Dioxolane Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself may not be publicly available, analysis of related 1,3-dioxolane (B20135) derivatives provides significant insight into its expected solid-state conformation. mdpi.comnih.gov

The five-membered 1,3-dioxolane ring is not planar. It typically adopts either an envelope (Cₛ symmetry) or a twisted (C₂ symmetry) conformation to minimize torsional strain. In the case of the 4,4,5,5-tetramethyl substituted ring, significant steric strain is introduced by the gem-dimethyl groups. A single-crystal X-ray diffraction analysis would reveal how the ring puckers to accommodate these bulky substituents. It would also definitively establish the bond lengths and angles, such as the O-C-O angle of the acetal center and the C-O and C-C bond lengths within the ring, providing an unambiguous confirmation of the molecular structure in the crystalline phase.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for assessing its purity and for its isolation from reaction mixtures or impurities. The choice of method, primarily between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Given its likely volatility, Gas Chromatography (GC) is a primary technique for the purity assessment of this compound. When coupled with a mass spectrometer (GC-MS), this method provides not only quantitative data on purity but also structural information for the identification of any impurities present.

Purity Assessment: A flame ionization detector (FID) is commonly employed for quantitative analysis due to its high sensitivity towards organic compounds and its wide linear range. The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Commercial suppliers often use GC to certify the purity of this compound, typically specifying a purity of greater than 97.0%.

Impurity Profiling: GC-MS is a powerful tool for identifying trace impurities. The gas chromatograph separates the components of the sample, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of each impurity, allowing for its structural elucidation. This is crucial for understanding potential side products from synthesis or degradation products.

A hypothetical GC-MS method for the analysis of this compound could involve the following parameters:

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
GC System Agilent 8890 GC or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Inlet Temperature 250 °C
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
MS System Agilent 7250 GC/Q-TOF or equivalent
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-400

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for the analysis of less volatile impurities or for preparative-scale purification.

Analytical HPLC: For analytical purposes, HPLC can be used to assess the purity of this compound. Due to the lack of a strong chromophore in the molecule, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be suitable. If derivatization is employed to introduce a UV-active functional group, a UV detector can be used for higher sensitivity. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, would be a common approach for the separation of the target compound from more polar or less polar impurities.

Preparative HPLC: For the isolation and purification of this compound on a larger scale, preparative HPLC is a valuable technique. This method allows for the separation of the desired compound from byproducts and unreacted starting materials with high resolution, yielding a product of very high purity. The conditions for preparative HPLC are typically scaled up from an optimized analytical method.

A plausible set of HPLC conditions for the analysis of this compound is outlined below:

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)

Computational and Theoretical Investigations of 2 Ethoxy 4,4,5,5 Tetramethyl 1,3 Dioxolane

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

A thorough conformational analysis of 2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane would be initiated using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are computationally less intensive than quantum chemical calculations and are well-suited for exploring the potential energy surface of a molecule to identify its stable conformers.

Molecular mechanics calculations would involve the use of a suitable force field, such as MMFF94 or OPLS, to calculate the steric energy of various conformations of the molecule. A systematic search of the torsional angles, particularly around the C-O bonds of the ethoxy group and within the dioxolane ring, would reveal the low-energy conformers. For the 1,3-dioxolane (B20135) ring, a puckered envelope or twist conformation is typically the most stable. The presence of the four methyl groups at the C4 and C5 positions would significantly influence the ring's conformation and the steric hindrance around it.

Following the identification of low-energy conformers, molecular dynamics simulations would be performed to study the dynamic behavior of the molecule over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, providing insights into the transitions between different conformations and the flexibility of the molecule at a given temperature. Such simulations can reveal the most populated conformational states and the energy barriers for interconversion between them.

Illustrative Data Table for Conformational Analysis:

ConformerDihedral Angle (C-O-C-O)Relative Energy (kcal/mol)Population (%) at 298 K
Gauche-165°0.0065
Gauche-2-70°0.1530
Anti180°2.505

Note: The data in this table is illustrative and based on typical values for similar compounds.

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure and Energetics

To obtain a more accurate understanding of the electronic structure and energetics of this compound, quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, would be employed. These methods provide a more rigorous description of the electronic distribution within the molecule.

The geometries of the conformers identified through molecular mechanics would be re-optimized at a higher level of theory, for instance, using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). This would provide more accurate molecular geometries and relative energies of the conformers.

Calculation of Molecular Orbitals and Electron Density Distribution

Quantum chemical calculations would yield detailed information about the molecular orbitals (MOs) of this compound. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

The electron density distribution would also be calculated to identify regions of high and low electron density. This is often visualized using molecular electrostatic potential (MEP) maps, which are valuable for predicting the sites of electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra would be calculated. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be predicted. These theoretical values are highly valuable for the interpretation of experimental NMR spectra and for confirming the structure and conformation of the molecule.

Illustrative Data Table for Predicted Spectroscopic Parameters:

ParameterCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
C=O stretch (from potential hydrolysis)1750 cm⁻¹N/A
¹H NMR (CH₂ of ethoxy)δ 3.6 ppm~ δ 3.5-3.7 ppm
¹³C NMR (C2 of dioxolane)δ 110 ppm~ δ 108-112 ppm

Note: The data in this table is illustrative and based on typical values for similar compounds. Experimental values are estimates.

Reaction Pathway Mapping and Transition State Characterization

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, a key reaction to study would be its hydrolysis, which is characteristic of orthoesters. Computational methods would be used to map the potential energy surface of the hydrolysis reaction, identifying the reactants, products, intermediates, and transition states.

The structures of the transition states would be located and characterized by frequency calculations, which should reveal a single imaginary frequency corresponding to the reaction coordinate. The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction rate.

In Silico Prediction of Reactivity and Selectivity

In silico methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. These predictions are often based on the electronic properties calculated using quantum chemical methods. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified from the analysis of the molecular electrostatic potential and frontier molecular orbitals.

Application of Machine Learning and AI Models in Chemical Reaction Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) models have emerged as powerful tools for predicting the outcomes of chemical reactions. researchgate.net These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and products.

For a compound like this compound, an ML model could be used to predict its reactivity with a wide range of reactants under various conditions. Such models can predict not only the likely products of a reaction but also the reaction yield and the optimal reaction conditions. While the development of such models requires a substantial amount of data, they hold great promise for accelerating the discovery and optimization of new chemical reactions.

Analysis of Steric and Electronic Effects of Alkoxy and Tetramethyl Substitution

The structural and electronic characteristics of this compound are significantly influenced by the interplay of steric and electronic effects arising from the ethoxy group at the C2 position and the four methyl groups at the C4 and C5 positions. A comprehensive understanding of these effects can be elucidated through computational and theoretical analyses, which provide insights into the molecule's preferred conformations, bond geometries, and electron distribution.

Steric Effects of Tetramethyl Substitution:

The presence of four methyl groups on the C4 and C5 carbons of the dioxolane ring introduces substantial steric bulk. This gem-dimethyl substitution, often referred to as the Thorpe-Ingold effect, has a profound impact on the ring's conformation. nih.govlucp.net While five-membered rings like 1,3-dioxolane are inherently flexible, adopting various envelope and twist conformations, the tetramethyl substitution restricts this flexibility. nih.gov The steric hindrance between the methyl groups leads to a more rigid ring structure and influences the bond angles within the ring to minimize steric strain.

The crystal structure of related compounds featuring the 4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-one ring shows an envelope conformation, which suggests a likely conformation for the dioxolane ring in the title compound. nih.gov The steric interactions between the methyl groups can also influence the orientation of the ethoxy group at the C2 position.

Table 1: Comparison of Typical Bond Angles in Unsubstituted and Tetramethyl-Substituted Dioxolane Rings
Bond AngleUnsubstituted 1,3-Dioxolane (°) (Theoretical)4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-one (°) (Experimental) nih.govExpected Impact of Tetramethyl Substitution
O-C-C-O Torsion AngleVariable (flexible ring)Distorted from planarityIncreased ring puckering
C-C-O~105~103-106Minor adjustments to relieve steric strain
O-C-O (at C2)~106-Potential widening to accommodate the ethoxy group

Electronic Effects of Ethoxy Substitution:

The ethoxy group at the C2 position introduces significant electronic effects, primarily through the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial position. This phenomenon is a result of a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding σ* orbital of the exocyclic C-O bond of the ethoxy group.

While extensively studied in six-membered rings like 1,3-dioxanes, the principles of the anomeric effect are also applicable to the 1,3-dioxolane system. This stereoelectronic effect influences the conformational preference of the ethoxy group and affects the bond lengths and electron density distribution around the acetal (B89532) center. The preference for a particular conformation of the ethoxy group will also be influenced by the steric demands of the tetramethyl groups.

Table 2: Expected Electronic and Structural Effects of the Ethoxy Group on the Dioxolane Ring
ParameterObservation in Related SystemsExpected Effect in this compound
C2-O (ring) bond lengthsShortening due to anomeric effectShorter than a standard C-O single bond
C2-O (ethoxy) bond lengthLengthening due to anomeric effectLonger than a standard C-O single bond
Electron density at ring oxygensIncreased due to donation into σ* orbitalHigher electron density on the ring oxygen atoms
Electron density at C2Slightly reducedElectrophilic character at the acetal carbon

Future Research Directions and Emerging Applications of Ethoxy Substituted Tetramethyl 1,3 Dioxolanes

Exploration of Novel Catalytic Systems for Dioxolane-Mediated Reactions

The synthesis and transformation of dioxolanes are critically dependent on catalysis. While traditional acid catalysis is common, current research is exploring more sophisticated and efficient systems to improve selectivity, yield, and environmental compatibility. A significant area of development is the use of molecular catalysts for dioxolane formation. For instance, ruthenium-based catalysts like [Ru(triphos)(tmm)] have been effectively used to convert diols into dioxolanes. rwth-aachen.denih.gov This approach is particularly valuable as it can utilize renewable resources such as CO2 or formic acid as the C1 source for the acetal (B89532) group. nih.gov

Another promising frontier is the application of heterogeneous catalysts, which offer advantages in terms of separation and reusability. Graphene oxide (GO) has been investigated as a catalyst for the synthesis of 1,3-dioxolane (B20135) derivatives from epoxides and ketones, often enhanced by alternative energy sources like ultrasonic irradiation. researchgate.net Similarly, proton-exchanged montmorillonite (B579905) clays (B1170129), such as Maghnite-H+, are being explored as non-toxic, reusable solid acid catalysts for polymerization reactions involving dioxolanes. orientjchem.org These solid acids can replace hazardous and difficult-to-separate homogeneous acids, aligning with the principles of green chemistry. orientjchem.org

Future work will likely focus on designing catalysts with higher substrate specificity, lower catalyst loading, and enhanced performance under milder reaction conditions. The development of chemoenzymatic cascades, where biocatalysis and chemocatalysis are combined in one pot, represents a highly innovative and sustainable approach to producing chiral dioxolanes. rwth-aachen.denih.gov

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis
Catalyst TypeExample CatalystKey AdvantagesPotential Research Direction
Homogeneous Molecular Catalyst[Ru(triphos)(tmm)]High activity and selectivity; enables use of CO2 as a C1 source. rwth-aachen.denih.govDevelopment of non-precious metal catalysts; enhancing catalyst lifetime.
Heterogeneous CatalystGraphene Oxide (GO)Easy separation and recyclability; compatible with ultrasonic irradiation. researchgate.netImproving catalyst stability and activity for a wider range of substrates.
Solid Acid CatalystMaghnite-H+ (Montmorillonite Clay)Non-toxic, inexpensive, and reusable; replaces corrosive liquid acids. orientjchem.orgTuning acidity and porous structure for enhanced selectivity in polymerization.
Biocatalyst (in cascades)Benzaldehyde Lyase / OxidoreductaseHigh stereoselectivity; operates under mild conditions; uses renewable feedstocks. rwth-aachen.deExpanding the enzyme toolbox and optimizing solvent systems for integrated reactions.

Integration into Multistep Organic Syntheses of Complex Molecules

The 1,3-dioxolane moiety is a cornerstone of modern organic synthesis, primarily serving as a robust protecting group for 1,2-diols and carbonyl compounds. thieme-connect.denih.gov Its stability under a wide range of conditions—including basic, oxidative, and reductive environments—while being readily cleaved by acid catalysis, makes it an invaluable tool for synthetic chemists. thieme-connect.de The tetramethyl substitution in compounds like 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane enhances steric hindrance, which can modulate the stability and reactivity of the protecting group.

Beyond protection, the dioxolane ring can be a key structural component integrated into the backbone of complex molecules. thieme-connect.de Its derivatives are found in numerous natural products and biologically active compounds. thieme-connect.denih.gov In multistep syntheses, the controlled formation and subsequent cleavage of the dioxolane ring allow for the selective transformation of other functional groups within a molecule. For example, a complex synthesis might involve protecting a diol as a dioxolane, performing several synthetic steps on other parts of the molecule, and then deprotecting the diol to reveal the hydroxyl groups for further reaction.

Future research will likely exploit the stereochemistry of substituted dioxolanes to direct the synthesis of chiral molecules. The development of novel dioxolane-based building blocks and reagents will further expand their role in constructing complex molecular architectures, moving beyond their traditional role as simple protecting groups. nbinno.comnbinno.com

Application in Material Science as Precursors for Polymer Synthesis or Functional Materials

Ethoxy-substituted tetramethyl-1,3-dioxolanes are promising precursors for advanced functional materials, particularly polymers. The primary route to these materials is through cationic ring-opening polymerization (ROP) of the dioxolane ring. escholarship.org This process can yield poly(acetals) with a range of properties depending on the monomer structure and polymerization conditions.

A significant breakthrough is the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL), a chemically recyclable thermoplastic. escholarship.org By employing metal-free initiators, researchers have produced pDXL with molecular weights exceeding 1000 kDa, exhibiting mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.org This development is crucial for a circular economy, as it provides a pathway to high-performance materials that can be chemically broken down into their constituent monomers and repolymerized, reducing plastic waste. escholarship.org

Another emerging application is in the development of polymer electrolytes for high-voltage lithium-metal batteries. rsc.org While poly(1,3-dioxolane) itself has limitations in oxidation stability, related six-membered ring structures like 1,3-dioxane (B1201747) show superior stability (up to 4.7 V). rsc.org This suggests that research into copolymers incorporating both five- and six-membered rings, or specifically substituted dioxolanes, could lead to electrolytes that combine high ionic conductivity with the electrochemical stability required for next-generation batteries. Furthermore, polymers containing dioxolane-related five-membered cyclic carbonate groups can be synthesized by the reaction of polymeric epoxides with carbon dioxide, creating materials with unique miscibility and thermal properties. researchgate.net

Table 2: Dioxolane-Derived Polymers and Their Applications
PolymerMonomer PrecursorSynthesis MethodKey PropertiesEmerging Application
Ultra-High-Molecular-Weight Poly(1,3-dioxolane) (UHMW pDXL)1,3-DioxolaneCationic Ring-Opening Polymerization (ROP)High tensile strength, chemically recyclable. escholarship.orgSustainable replacement for UHMWPE in high-performance applications. escholarship.org
Poly(1,3-dioxane) (pDOX)1,3-DioxaneIn situ PolymerizationSuperior oxidation stability (>4.7 V). rsc.orgHighly compatible polymer electrolyte for high-voltage (4.5 V) Li-metal batteries. rsc.org
Poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (B99206) (PDOMMA)Poly(glycidyl methacrylate) + CO2Polymer reaction with CO2Enhanced miscibility with other polymers. researchgate.netComponent in miscible polymer blends for advanced material formulations. researchgate.net

Development of Sustainable Synthesis Routes and Process Intensification

The production of chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable feedstocks. mdpi.comresearchgate.net A key strategy is the use of bio-based starting materials. For example, some dioxolane compounds can be prepared from green precursors like lactic acid and formaldehyde (B43269), positioning them as sustainable alternatives to fossil-based solvents and intermediates. rsc.org

Future research in this area will focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. gcande.org

Alternative Energy Sources: Utilizing microwave irradiation and ultrasonication to accelerate reactions, often leading to shorter reaction times and higher yields under milder conditions. mdpi.comresearchgate.net

Solvent-Free Reactions: Developing solid-state or neat reaction conditions, such as grinding or ball milling, to completely eliminate the need for solvents. researchgate.net

Renewable Feedstocks: Expanding the use of biomass and waste streams as starting materials for both the diol and the C1 component of the dioxolane ring. researchgate.net

Advanced Strategies for Dioxolane Ring Opening and Functionalization

The reactivity of the dioxolane ring, particularly its susceptibility to ring-opening, is central to its utility in both synthesis and materials science. While ring-opening polymerization (ROP) is a primary application, more nuanced strategies for controlled ring-opening and subsequent functionalization are an active area of research.

The mechanism of ROP for dioxolane-type monomers can be complex. Recent studies on related dioxolanones have revealed that the process can involve a competitive elimination reaction, which produces formaldehyde as a byproduct. rsc.org This formaldehyde can then participate in a Tishchenko reaction, influencing the final polymer structure. Understanding these competing pathways is crucial for designing catalysts and reaction conditions that favor the desired polymerization outcome, leading to polymers with well-defined structures and properties. rsc.org

Beyond polymerization, selective ring-opening of the dioxolane moiety provides a powerful method for asymmetric synthesis and the creation of functionalized molecules. Lewis acid activation can initiate a ring-opening event, which can be followed by intramolecular attack by a tethered nucleophile to form new, complex ring systems. researchgate.net This strategy allows the dioxolane to act as a latent functional group, which can be unmasked and transformed at a specific point in a synthetic sequence. Future work will aim to develop new catalytic systems that can control the regioselectivity and stereoselectivity of these ring-opening functionalization reactions, unlocking new pathways to complex molecular targets. beilstein-journals.org

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